Ortho-Regioisomer Exhibits a 23 °C Higher Predicted Boiling Point Compared to the Para-Regioisomer
The predicted boiling point of the 2‑substituted (ortho) target compound is 439.5 °C, whereas the 4‑substituted (para) regioisomer 4-((1R)-1-aminoethyl)phenyl 4-bromophenyl ketone has a predicted boiling point of 416.2 °C . This 23 °C difference is attributable to intramolecular interactions unique to the ortho geometry and can be used to distinguish the two isomers by GC retention time or fractional distillation conditions.
| Evidence Dimension | Boiling point (predicted) |
|---|---|
| Target Compound Data | 439.5 ± 30.0 °C |
| Comparator Or Baseline | 4-((1R)-1-aminoethyl)phenyl 4-bromophenyl ketone: 416.2 ± 30.0 °C |
| Quantified Difference | 23.3 °C higher for the 2‑isomer |
| Conditions | Predicted values (Advanced Chemistry Development, Inc.); consistent with GC elution order expectations |
Why This Matters
A 23 °C boiling point differential enables unambiguous analytical discrimination between the 2‑ and 4‑regioisomers, reducing the risk of using an incorrect positional isomer in a synthetic sequence where ortho-directing effects or steric environment are critical.
